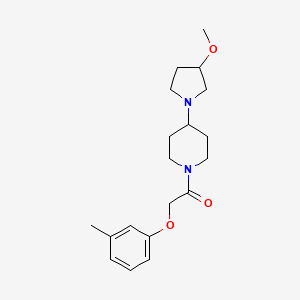
1-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-2-(m-tolyloxy)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-2-(m-tolyloxy)ethan-1-one, also known as MPPE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and pharmacology. MPPE is a synthetic compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in detail.
Applications De Recherche Scientifique
Biomedical Research Applications
Neuropharmacology and Neurotoxicity : Piperidine and pyrrolidine derivatives have been studied for their neuropharmacological effects and potential neurotoxicity. One notable example is the research on the neurotoxic effects of compounds structurally related to meperidine, which led to the discovery of MPTP (1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine) as a neurotoxin causing Parkinsonism. This has significantly impacted research on Parkinson's disease and highlighted the importance of chemical structure in the neurotoxic potential of compounds (Langston et al., 1983).
Drug Metabolism and Disposition : Studies on the metabolism and disposition of novel therapeutic agents, including those targeting receptors like ErbB and VEGFR, involve compounds with piperidine and pyrrolidine moieties. These studies are crucial for understanding the pharmacokinetics, metabolism, and potential side effects of new drugs (Christopher et al., 2010).
Psychopharmacology : Research on the effects of psychoactive substances, including novel psychoactive substances (NPS), often involves compounds with pyrrolidine and piperidine structures. These studies can inform on the pharmacological profiles, potential therapeutic uses, and risks associated with such compounds (Bertol et al., 2017).
Propriétés
IUPAC Name |
1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-15-4-3-5-17(12-15)24-14-19(22)20-9-6-16(7-10-20)21-11-8-18(13-21)23-2/h3-5,12,16,18H,6-11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCYLOCGDIULFAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCC(CC2)N3CCC(C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-2-(m-tolyloxy)ethan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{1-[2-Bromo-4-(trifluoromethyl)phenyl]azetidin-3-yl}methanol](/img/structure/B2744238.png)
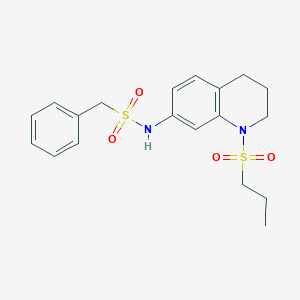
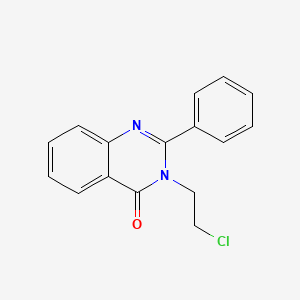

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2744243.png)
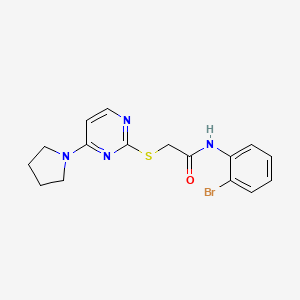
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(methylthio)nicotinamide](/img/structure/B2744247.png)
![N-benzyl-7-fluoro-2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2744248.png)
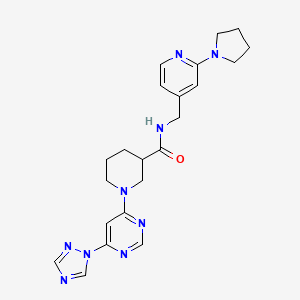
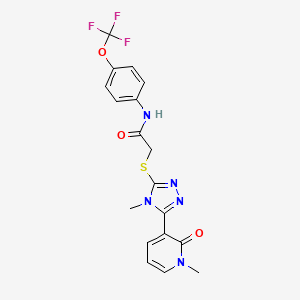
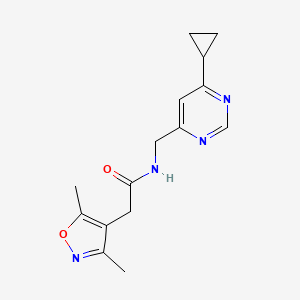
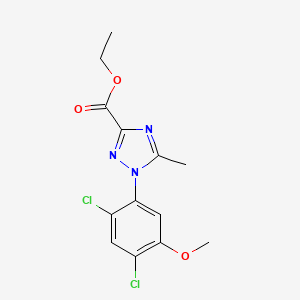
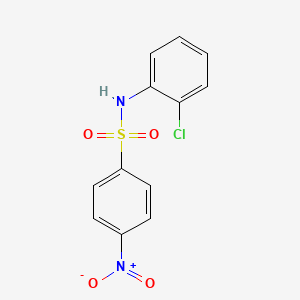
![N-[2-(4-fluorophenyl)ethyl]-N'-[2-(2-thienyl)-2-(2-thienylsulfonyl)ethyl]ethanediamide](/img/structure/B2744257.png)